Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(14)10(9)8-15/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCRSHWOWXQVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the formyl group into an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The 8-azabicyclo[3.2.1]octane scaffold, which includes tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate, is significant in the synthesis of tropane alkaloids. These alkaloids exhibit a range of biological activities, including analgesic and anticholinergic properties, making them valuable in drug development.
Case Study: Synthesis of Tropane Alkaloids
Recent studies have focused on enantioselective methods for constructing the 8-azabicyclo[3.2.1]octane scaffold directly from simpler precursors. This approach enhances the efficiency of synthesizing complex alkaloids while maintaining high stereochemical fidelity. The methodologies developed allow for the generation of diverse derivatives that can be screened for pharmacological activity, thereby accelerating drug discovery processes .
Synthetic Methodology
The compound's unique bicyclic structure facilitates various synthetic transformations, making it a versatile intermediate in organic synthesis.
Table: Synthetic Applications of this compound
Material Science
Beyond its applications in medicinal chemistry, this compound can be utilized in developing advanced materials due to its chemical stability and functional groups.
Case Study: Development of Drug Delivery Systems
Research indicates that compounds with azabicyclic structures can enhance drug solubility and stability, making them suitable for formulating drug delivery systems. By incorporating this compound into polymer matrices, researchers aim to create controlled-release formulations that improve therapeutic efficacy while minimizing side effects .
Mechanism of Action
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
Core Structural Variations
- Bicyclo vs. Spiro Systems : The target compound’s bicyclo[3.2.1]octane core provides conformational rigidity, ideal for stabilizing transition states in catalysis or binding pockets in drug design. In contrast, spiro systems like JG-6379 (spiro[4.5]decane) introduce axial chirality and enhanced three-dimensionality, which may improve selectivity in medicinal chemistry applications .
- Nitrogen Position: HD-0070 shares the bicyclo[3.2.1]octane framework but places the nitrogen at position 3 instead of 6.
Functional Group Implications
- Aldehyde vs. Amino/Ketone Groups: The formyl group in the target compound enables reactions like Schiff base formation or Wittig olefinations. In contrast, A1129182 (2-amino variant) offers a primary amine for amide couplings, while ’s hydroxy/ketone derivative could participate in oxidation or glycosylation reactions .
- Epoxide Functionality : The compound in (CAS 918441-60-8) incorporates an oxirane ring, adding strain and reactivity for ring-opening reactions, which the target compound lacks .
Biological Activity
Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS: 2089255-05-8) is a compound belonging to the family of tropane alkaloids, which are known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.32 g/mol
- Purity : 97%
- IUPAC Name : this compound
- Structural Characteristics : The compound features a bicyclic structure that is characteristic of many biologically active tropane derivatives.
Tropane alkaloids, including those with the azabicyclo[3.2.1]octane scaffold, exhibit a variety of pharmacological effects primarily through interactions with neurotransmitter systems. The biological activities attributed to these compounds include:
- Anticholinergic Effects : Many tropane derivatives act as antagonists at muscarinic acetylcholine receptors, influencing cognitive and motor functions.
- Dopaminergic Modulation : Some compounds within this class have been shown to modulate dopamine pathways, which can affect mood and reward mechanisms.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against certain biological targets:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the inflammatory response by degrading endogenous fatty acid amides like palmitoylethanolamide (PEA). Inhibition of NAAA by this compound could enhance the anti-inflammatory effects of PEA, making it a potential therapeutic agent for inflammatory conditions .
Case Study 1: Anti-inflammatory Activity
In a study focusing on the anti-inflammatory properties of azabicyclo[3.2.1]octane derivatives, this compound was found to significantly reduce inflammation markers in vitro. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity .
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of tropane alkaloids, including those derived from the azabicyclo[3.2.1]octane framework. The findings suggested that these compounds could influence neurotransmitter release and uptake, potentially providing insights into their use in treating neurological disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate that influence its reactivity?
- Answer : The compound features a bicyclic 8-azabicyclo[3.2.1]octane scaffold with a formyl (-CHO) group at the 8-position and a tert-butyl carbamate (-Boc) protecting group at the 6-position. The rigid bicyclic structure imposes stereochemical constraints, while the formyl group enables nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄). The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications .
Q. What are the primary synthetic routes for preparing this compound in laboratory settings?
- Answer : Two main approaches are documented:
- Enantioselective scaffold construction : Starting from acyclic precursors with pre-defined stereochemistry, cyclization via intramolecular aldol or Mannich reactions forms the bicyclic core.
- Desymmetrization of tropinone derivatives : Achiral tropinone analogs undergo asymmetric catalysis (e.g., chiral Lewis acids) to introduce stereocenters, followed by formylation and Boc protection .
- Key reagents : Chiral catalysts (e.g., BINOL-derived phosphoric acids), oxidizing agents (KMnO₄ for formyl group introduction), and Boc anhydride for protection .
Advanced Research Questions
Q. How can enantioselectivity be achieved in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold?
- Answer : Enantioselectivity is controlled via:
- Chiral auxiliaries : Temporarily attached to intermediates to direct stereochemistry during cyclization.
- Asymmetric catalysis : Chiral ligands (e.g., SPINOL derivatives) coordinate to metals (e.g., Rh, Pd) to induce desymmetrization in tropinone derivatives.
- Kinetic resolution : Racemic mixtures are resolved using enantioselective enzymes (e.g., lipases) .
- Challenges : Competing epimerization during formylation and Boc protection requires low-temperature conditions (-78°C) and anhydrous solvents .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?
- Answer : Discrepancies often arise due to differences in bioavailability, metabolic stability, or assay conditions. Methodological solutions include:
- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation products.
- Prodrug design : Modify the formyl or Boc group to enhance membrane permeability (e.g., ester prodrugs).
- Orthogonal assays : Validate in vitro NAAA inhibition (IC₅₀ ~1–5 µM) with ex vivo models (e.g., murine peritoneal macrophages) to confirm target engagement .
Q. How can the formyl group be selectively functionalized without disrupting the bicyclic scaffold?
- Answer : The formyl group undergoes:
- Reduction : LiAlH₄ or NaBH₄ converts it to a hydroxymethyl (-CH₂OH) group.
- Wittig reactions : Generate α,β-unsaturated ketones for further diversification.
- Protection : Use ethylene glycol to form acetals, enabling subsequent Boc deprotection and amine functionalization .
- Analytical validation : Monitor reactions via LC-MS and ¹³C NMR to confirm regioselectivity .
Q. What role does the 8-azabicyclo[3.2.1]octane scaffold play in drug delivery systems?
- Answer : The scaffold’s rigidity and nitrogen atom enable:
- Polymer conjugation : Covalent attachment to PEG or PLGA improves solubility and controlled release.
- Cationic charge modulation : Deprotection of the Boc group yields a tertiary amine, enhancing interactions with anionic cell membranes .
- Case study : Incorporation into poly(lactic-co-glycolic acid) nanoparticles increased the half-life of anti-inflammatory agents in murine models .
Methodological Guidance
Q. How to optimize reaction conditions for large-scale synthesis?
- Answer :
- Catalyst loading reduction : Screen lower catalyst concentrations (0.5–1 mol%) to maintain enantioselectivity while reducing costs.
- Solvent engineering : Replace THF with 2-MeTHF for improved boiling point and recyclability.
- Workflow integration : Use inline IR spectroscopy to monitor reaction progress and automate quenching .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR confirms scaffold integrity and functional group presence.
- HPLC-MS : Chiral columns (e.g., Chiralpak AD-H) determine enantiopurity.
- X-ray crystallography : Resolves absolute configuration for patent applications .
Contradiction Analysis
Q. Why do some studies report divergent biological activities for analogs of this compound?
- Answer : Variations in substituent positioning (e.g., 6- vs. 3-azabicyclo isomers) alter steric and electronic interactions with targets like NAAA. For example, tert-butyl 8-fluoro-3-azabicyclo analogs show reduced potency (IC₅₀ >10 µM) due to decreased hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
